molecular formula C22H19FN2O4 B2454274 2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 1005300-95-7

2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

Cat. No. B2454274
CAS RN: 1005300-95-7
M. Wt: 394.402
InChI Key: NKHSXDPPGQNSTD-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide” is a complex organic molecule that contains several functional groups including a fluorophenoxy group, a furan-2-carbonyl group, and a 3,4-dihydro-2H-quinolin-7-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. For example, the furan-2-carbonyl group could potentially be introduced via a Paal-Knorr synthesis , which is a method for the preparation of furans from 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorophenoxy group would likely introduce some degree of polarity to the molecule, while the furan-2-carbonyl and 3,4-dihydro-2H-quinolin-7-yl groups could potentially participate in aromatic stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the furan-2-carbonyl group could potentially undergo reactions typical of carbonyl groups, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenoxy group could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Structural Aspects and Properties

Research on similar quinoline derivatives highlights their unique structural aspects and properties, including the ability to form salts and inclusion compounds with various acids. These compounds exhibit specific crystalline structures and can engage in host-guest interactions, leading to enhanced fluorescence properties. This suggests potential applications in the development of novel materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Sensing Mechanisms

Quinoline derivatives have been utilized in developing selective chemosensors for metal ions, which is crucial for environmental monitoring and biological applications. For instance, a quinoline-based chemosensor exhibited remarkable selectivity and sensitivity for Zn2+ in aqueous solutions, highlighting its potential use in detecting and quantifying Zn2+ in living cells and environmental samples (Park et al., 2015).

Antimicrobial Applications

Some quinoline derivatives have shown potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains, without apparent toxicity to mammalian cells. This suggests their potential as candidates for developing new antitubercular agents (Pissinate et al., 2016).

Luminescent Properties

The synthesis and characterization of quinoline-based aryl amide ligands and their lanthanide complexes have demonstrated bright red fluorescence in solid state, indicating applications in designing luminescent materials for various technological uses (Wu et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive or unstable, it could potentially pose a risk of explosion or fire .

Future Directions

Future research on this compound could potentially focus on exploring its reactivity and potential applications. For example, if the compound shows promising biological activity, it could be investigated as a potential drug candidate .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4/c23-17-6-1-2-7-19(17)29-14-21(26)24-16-10-9-15-5-3-11-25(18(15)13-16)22(27)20-8-4-12-28-20/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHSXDPPGQNSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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